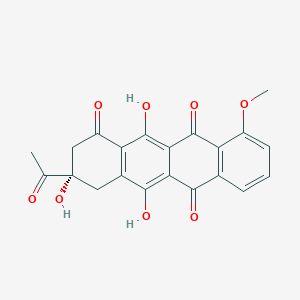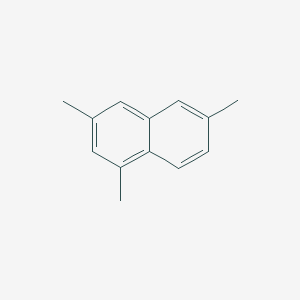
(R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images, known as enantiomers. The ®-enantiomer indicates the specific spatial configuration of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide typically involves several steps, starting from readily available starting materials. One common method involves the alkylation of an amine with a benzyl halide, followed by the introduction of a methoxy group through methylation. The final step usually involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the efficiency of the reactions. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group or the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or benzyl chloride (C6H5CH2Cl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amide functionality.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic or anticonvulsant properties.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyl and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-3-methoxy-2-(methylamino)propanamide: The non-chiral version of the compound.
N-Benzyl-3-methoxy-2-(ethylamino)propanamide: Similar structure but with an ethyl group instead of a methyl group.
N-Benzyl-3-methoxy-2-(dimethylamino)propanamide: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The specific spatial arrangement of the ®-enantiomer can lead to higher selectivity and potency in its interactions with biological targets.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(2R)-N-benzyl-3-methoxy-2-(methylamino)propanamide |
InChI |
InChI=1S/C12H18N2O2/c1-13-11(9-16-2)12(15)14-8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3,(H,14,15)/t11-/m1/s1 |
Clé InChI |
SUHGGMHRTWGGQL-LLVKDONJSA-N |
SMILES isomérique |
CN[C@H](COC)C(=O)NCC1=CC=CC=C1 |
SMILES canonique |
CNC(COC)C(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


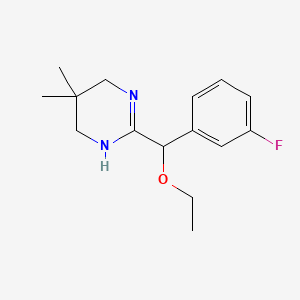
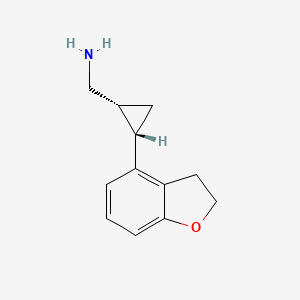
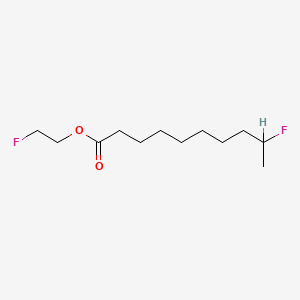
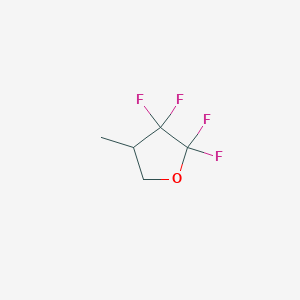
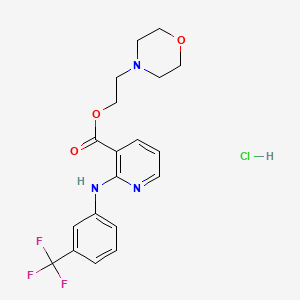
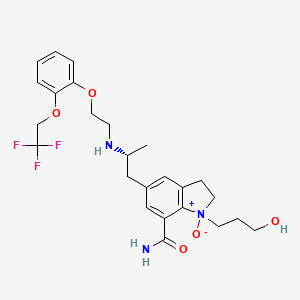

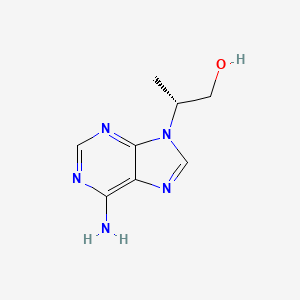
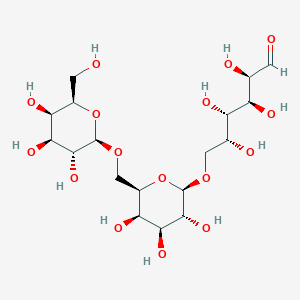
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)
